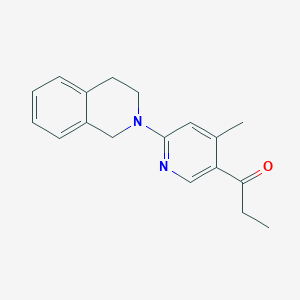
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Ring: Starting with a precursor such as 2-phenylethylamine, cyclization reactions can be employed to form the isoquinoline ring.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The two heterocyclic rings can be coupled using cross-coupling reactions such as Suzuki or Heck coupling.
Final Functionalization: The propanone group can be introduced through acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
類似化合物との比較
Similar Compounds
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)ethan-1-one: Similar structure with an ethanone group instead of propanone.
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)butan-1-one: Similar structure with a butanone group instead of propanone.
Uniqueness
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C18H20N2O/c1-3-17(21)16-11-19-18(10-13(16)2)20-9-8-14-6-4-5-7-15(14)12-20/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChIキー |
GWLFQHXIMJFPQJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C=C1C)N2CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)



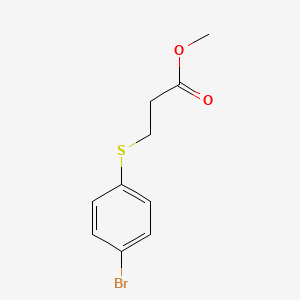
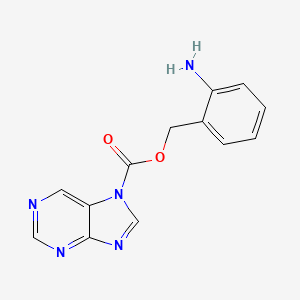
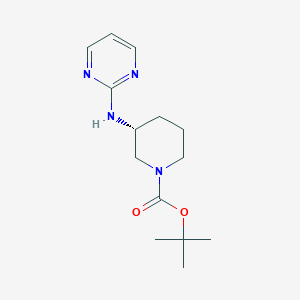


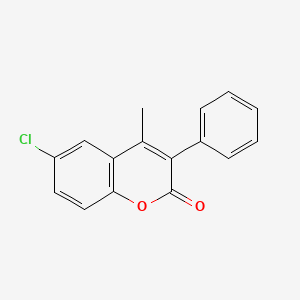
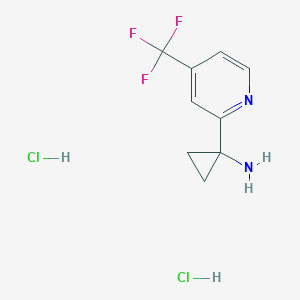
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)
